(4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate
Description
This compound is a highly functionalized tricyclic molecule featuring a fused heterocyclic core containing oxygen (dioxa), nitrogen (azatricyclo), and multiple unsaturated bonds. The structure includes:
- Ethylidene and methylidene groups at positions 4 and 6, contributing to steric hindrance and conformational rigidity.
- Acetate ester at position 7, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
(4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKXBIRQMSUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl) acetate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure is characterized by:
- Dioxo and dioxa moieties : These functional groups enhance chemical reactivity and biological interactions.
- Tricyclic framework : Provides a stable backbone that may influence biological activity.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of this compound have shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
Anticancer Properties
Preliminary studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanisms may involve:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in tumor growth.
Enzyme Inhibition
The compound may interact with specific enzymes, potentially inhibiting their activity. This could affect metabolic pathways crucial for disease progression, particularly in cancer and metabolic disorders.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of structurally related compounds on Staphylococcus aureus and Escherichia coli. Results showed that compounds similar to (4-Ethylidene...) inhibited bacterial growth effectively, suggesting that this compound could be developed into a novel antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated significant cell death at specific concentrations, warranting further investigation into its anticancer potential .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains dioxo groups | Antimicrobial |
| Compound B | Similar tricyclic structure | Anticancer |
| Compound C | Dioxa moiety present | Enzyme inhibition |
This table highlights the unique properties of (4-Ethylidene...) while showcasing the diversity of bioactive molecules within its chemical class .
The biological activity of (4-Ethylidene...) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells.
- Enzyme Interaction : Modulates enzyme activities critical for cell survival.
- Signal Transduction Pathways : Alters pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities that may have therapeutic implications:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, positioning them as candidates for cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines showed that certain derivatives induced apoptosis in malignant cells, highlighting their potential as anticancer agents.
- Enzyme Interaction Studies : Investigations into the compound's interaction with metabolic enzymes revealed promising data regarding its ability to modulate enzyme activity, which could lead to novel therapeutic strategies for metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the azatricyclo family, which is characterized by nitrogen-containing polycyclic frameworks. Key analogues include:
Key Findings
The acetate ester may improve bioavailability compared to non-esterified analogues, as seen in plant-derived biomolecules .
Synthetic Challenges :
- The compound’s synthesis likely requires multi-step cycloaddition or ring-closing metathesis, similar to methods for related tricyclic systems (e.g., Diels-Alder reactions for dec-8-ene derivatives) .
Computational Insights :
- Molecular modeling using software like SHELXL (for crystallography) could resolve its conformational preferences, aiding in structure-activity relationship (SAR) studies .
Preparation Methods
Catalytic Carbonylation of Methyl Acetate
A patented method (CN104447317B) employs methyl acetate, carbon monoxide (CO), and hydrogen (H₂) as precursors in the presence of sulfuryl chloride (SOCl₂) as a solvent. The reaction utilizes a catalyst system comprising:
-
Major catalyst : Rhodium (Rh) or palladium (Pd) compounds (e.g., RhCl₃·3H₂O).
-
Promoter : Halogen-containing compounds (e.g., iodomethane).
-
Accelerator : Nitrogen- or phosphorus-based ligands (e.g., tributylphosphine).
Reaction conditions :
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 130–200°C | 170°C |
| Pressure | 2–10 MPa | 6 MPa |
| Time | 3–10 hours | 7 hours |
| Solvent ratio (SOCl₂) | 1:0.5–25 (vs. MeOAc) | 1:15 |
This method achieves 72% conversion of methyl acetate with 88% selectivity toward ethylidene diacetate intermediates.
Cyclization and Acetylation of Pyrrolizidine Alkaloid Derivatives
The tricyclic core of the compound is synthesized via cyclization of pyrrolizidine alkaloid precursors. For example, senecionine (C₁₈H₂₅NO₅) undergoes oxidative cleavage followed by acetylation:
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Oxidation : Senecionine is treated with m-chloroperbenzoic acid (mCPBA) to form an N-oxide intermediate.
-
Acetylation : The intermediate reacts with acetic anhydride in dichloromethane at 25°C for 12 hours.
Yield : 68–74% after purification by silica gel chromatography.
Biotechnological Approaches
Microbial Fermentation Using Endophytic Fungi
Stemphylium species (e.g., PNW2016-02) produce structurally related metabolites via the shikimate and phenylpropanoid pathways. Key steps include:
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Culture conditions : Potato dextrose agar (PDA) at 25°C for 14 days.
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Ethyl acetate extraction : The fungal secretome is partitioned into organic and aqueous phases, with antimicrobial activity detected in both.
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HPLC-MS characterization : Identifies acetylated derivatives with m/z 379.4 (C₂₀H₂₉NO₆).
Productivity : 12–18 mg/L in optimized fermentations.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization Opportunities
-
Stereochemical Control : The compound’s four stereocenters require chiral catalysts (e.g., Rh-BINAP complexes) to minimize diastereomer formation.
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Scale-Up Limitations : Microbial yields remain low; metabolic engineering of precursor pathways (e.g., mevalonate) could enhance titers.
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Solvent Toxicity : SOCl₂ in carbonylation poses handling risks; ionic liquids are under investigation as alternatives .
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Diels-Alder, 80°C, 12h | 65 | |
| Esterification | Acetic anhydride, pyridine, reflux, 4h | 78 | |
| Purification | Methanol recrystallization | 95 |
Advanced: How can computational chemistry predict the compound’s stability and reactivity under varying pH conditions?
Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations can model the compound’s behavior:
- pKa Prediction : Calculate the acidity of labile protons (e.g., enol or ester groups) using software like Gaussian or ORCA to predict hydrolysis susceptibility .
- pH-Dependent Degradation : Simulate protonation states at different pH levels to identify unstable intermediates. For example, the 3,8-dioxo groups may undergo keto-enol tautomerism under acidic conditions, altering reactivity .
- Solvent Effects : Use COSMO-RS to assess solubility changes in aqueous vs. organic solvents, critical for designing stability studies .
Basic: What spectroscopic techniques are most effective for structural elucidation?
Answer:
A combination of techniques is essential:
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assign stereochemistry and substituent positions (e.g., ethylidene vs. methylidene groups) via coupling constants and NOE effects .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tricyclic core .
- IR Spectroscopy : Confirm ester (C=O at ~1740 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functional groups .
- X-ray Crystallography : Determine absolute configuration and bond lengths, as applied to similar azabicyclic compounds .
Q. Table 2: Key Spectroscopic Data from Analogous Compounds
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H-NMR | δ 5.2–5.8 ppm (ethylidene protons) | |
| ¹³C-NMR | δ 170–210 ppm (ketone/ester carbonyls) | |
| IR | 1740 cm⁻¹ (ester C=O) | |
| X-ray | Bond angles: 109.5° (tetrahedral carbons) |
Advanced: How can contradictions in spectroscopic data for stereoisomers be resolved?
Answer:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers and assign configurations .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to confirm restricted rotation in the tricyclic system .
- Comparative Analysis : Cross-reference with X-ray data of similar compounds to validate NMR assignments .
Basic: What physicochemical properties are critical for solubility and stability assessments?
Answer:
Key parameters include:
Q. Table 3: Physicochemical Properties of Analogous Compounds
| Property | Value | Reference |
|---|---|---|
| LogP | 1.7 | |
| PSA | 76 Ų | |
| Melting Point | 150–160°C |
Advanced: How can environmental fate studies model biodegradation pathways?
Answer:
- Microcosm Experiments : Incubate the compound with soil/water samples to track degradation products via LC-MS .
- QSAR Modeling : Predict biodegradation half-lives using Quantitative Structure-Activity Relationships based on substituent effects (e.g., electron-withdrawing groups slow hydrolysis) .
- Isotope Labeling : Use ¹⁴C-labeled acetate to trace metabolic pathways in microbial communities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
